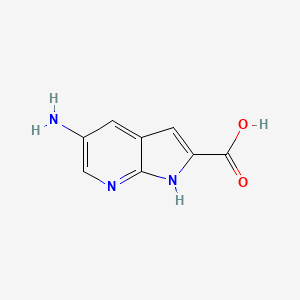

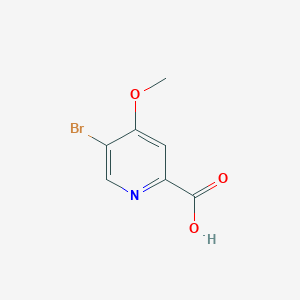

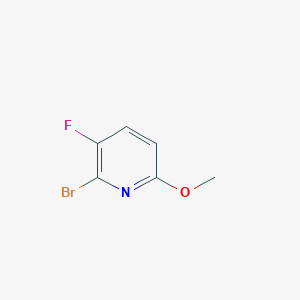

![molecular formula C36H28O3P2 B1446799 ビス[2-[(オキソ)ジフェニルホスフィノ]フェニル]エーテル CAS No. 808142-23-6](/img/structure/B1446799.png)

ビス[2-[(オキソ)ジフェニルホスフィノ]フェニル]エーテル

概要

説明

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether”, also known as DPEphos or DPEPO, is a wide bite angle diphosphine ligand used in inorganic and organometallic chemistry . It is one of the most popular large band-gap materials used to host blue TADF-based OLEDs .

Synthesis Analysis

The synthesis of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” involves purification by sublimation .Molecular Structure Analysis

The molecular formula of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is C36H28O3P2 . It has a molecular weight of 570.55 .Chemical Reactions Analysis

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is used as a ligand in various inorganic reactions . One such reaction involves the preparation of copper(I) dimethylamino phosphine phenyl ether complexes .Physical and Chemical Properties Analysis

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is a solid at 20°C . It has a melting point of 280°C . It is soluble in chloroform .科学的研究の応用

高効率な深青色熱活性化遅延蛍光ダイオード

DPEPOは、青色熱活性化遅延蛍光(TADF)ダイオードの一般的なホストです . これは、高効率な深青色TADFダイオードの作成に使用されます。 DPEPO中の立体的なオルト置換ジフェニルホスフィンオキシド(DPPO)基は、分子間相互作用を抑制し、これらのダイオードにとって理想的なホストとなっています .

励起子の収集と利用

DPEPOは、TADFダイオードにおける励起子の収集と利用に重要な役割を果たしています . これは、有機発光ダイオード(OLED)を効率的に実現するために重要です。 TADF染料のほぼゼロのシングレット-トリプレット分裂は、トリプレットからシングレットへの変換を促進することができます。DPEPOは、このプロセスを最適化するのに役立ちます .

TADF染料のホスト材料

DPEPOは、TADFダイオードにおける発光体を希釈し、励起子の消光を抑制するためのホスト材料として使用されています . これは、TADF染料とホストが純粋な有機分子として類似しているためです .

電荷移動度の向上

DPEPOは電荷移動度が向上しており、これはTADFダイオードにおける電荷フラックスバランスにとって重要です . これは、オルトおよびパラ置換DPPOの立体効果と電気活性性を統合することで実現されます .

デバイス性能の向上

DPEPOは、DMAC-DPSベースの深青色デバイスの性能を向上させています .

電子輸送層材料

DPEPOは、OLEDの電子輸送層材料として使用されています . DPEPOの電子求引性DPPO部分により、熱的および形態学的安定性が向上するだけでなく、この用途に適したものになります .

作用機序

Target of Action

The primary target of DPEPO is organic light-emitting diodes (OLEDs), specifically blue thermally activated delayed fluorescence (TADF) based OLEDs . It serves as a host material in these devices, facilitating the emission of light.

Mode of Action

DPEPO, with steric ortho-substituted diphenylphosphine oxide (DPPO) groups, interacts with its targets by hosting blue TADF-based OLEDs . This substitution with electron-withdrawing DPPO moieties improves its thermal and morphological stability .

Biochemical Pathways

It serves as an electron-transport layer material, and due to its deep HOMO energy level, it also acts as a hole-blocking layer material in TADF-OLED devices .

Pharmacokinetics

Although pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug within a living organism, in the context of DPEPO, it’s more relevant to discuss its physical and chemical properties. DPEPO is a solid at 20°C , has a melting point of 280°C , and is soluble in chloroform . These properties affect its usability and performance in OLEDs.

Result of Action

The molecular and cellular effects of DPEPO’s action are best observed in the performance of the OLEDs it’s used in. For example, OLEDs using DPEPO have achieved a maximum EQE (External Quantum Efficiency) of 25.5% and a maximum power efficiency of 52.1 lm/W .

Action Environment

The action, efficacy, and stability of DPEPO can be influenced by environmental factors. For instance, its storage conditions can impact its performance. It should be stored in a sealed, dry environment at room temperature . Furthermore, the process of sublimation, a technique used to obtain ultra pure-grade chemicals, can enhance its purity .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it is used as a ligand in the synthesis of copper(I) complexes, which are essential in catalyzing organic reactions . The nature of these interactions involves the coordination of the phosphine oxide groups with metal ions, enhancing the stability and reactivity of the complexes.

Cellular Effects

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, its interaction with copper(I) complexes can modulate oxidative stress responses in cells . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether involves its binding interactions with biomolecules. The phosphine oxide groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, depending on the specific biochemical context . For instance, in the presence of copper(I) ions, Bis[2-[(oxo)diphenylphosphino]phenyl] Ether can form complexes that enhance catalytic activity in organic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.

Dosage Effects in Animal Models

The effects of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic functions. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is involved in various metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . For example, its interaction with copper(I) ions can affect the redox state of cells, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is often found in regions of the cell where metal ion homeostasis and oxidative stress responses are regulated . This localization is crucial for its activity, as it allows the compound to interact with relevant biomolecules and exert its effects.

特性

IUPAC Name |

1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTVYRDSOVWELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of DPEPO is C36H28O3P2, and its molecular weight is 570.54 g/mol.

A: DPEPO has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), mass spectrometry, and Fourier Transform Infrared (FTIR) spectroscopy. [, , ] These techniques provide information about the structure, purity, and functional groups present in the molecule.

A: DPEPO is primarily used as a host material for blue thermally activated delayed fluorescence (TADF) emitters in OLEDs. [, , ] It possesses a high triplet energy level (T1) of 3.3 eV, which is crucial for effectively confining excitons within the emissive layer and achieving high device efficiency. [, ]

A: OLEDs incorporating DPEPO as a host material for blue TADF emitters can achieve deep-blue electroluminescence with narrow full width at half maximum (FWHM) values, indicating good color purity. [, ] The specific color coordinates depend on the emitter used and device architecture.

A: Despite its advantages, DPEPO suffers from drawbacks such as limited charge carrier mobility and lower stability compared to some alternative host materials. [, ] These limitations can lead to efficiency roll-off at high brightness levels and shorter device lifetimes, particularly in blue TADF OLEDs.

A: Yes, researchers are actively exploring alternative host materials to overcome the limitations of DPEPO. Some promising alternatives include mCPCN (3′,5‐di(9H‐carbazol‐9‐yl)‐[1,1′‐biphenyl]‐3‐carbonitrile) and other materials with improved stability and charge transport properties. [, , ] These alternative hosts aim to achieve a balance between high efficiency, long lifespan, and color purity in blue TADF OLEDs.

A: Ongoing research focuses on addressing the limitations of DPEPO by developing novel host materials with improved stability, charge transport, and efficiency roll-off characteristics. [, ] Additionally, researchers are exploring the use of DPEPO derivatives and analogs with tailored properties to enhance its performance in blue TADF OLEDs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

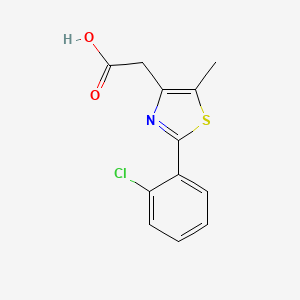

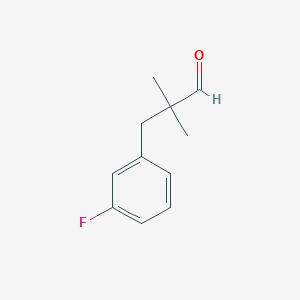

![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)

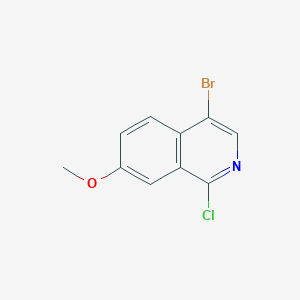

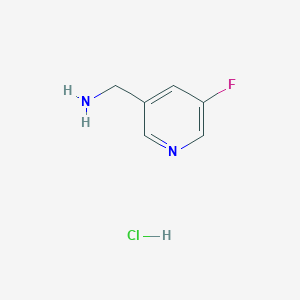

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)

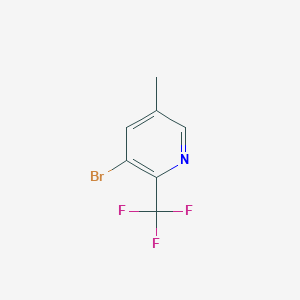

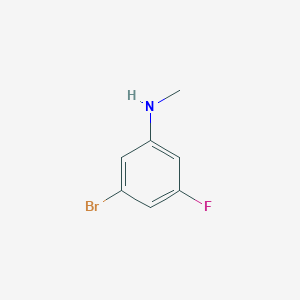

![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)